molecular formula C8H6Br2O2 B3301337 2,5-Dibromo-3-methylbenzoic acid CAS No. 908597-09-1

2,5-Dibromo-3-methylbenzoic acid

Cat. No.: B3301337
CAS No.: 908597-09-1
M. Wt: 293.94 g/mol
InChI Key: OHHXQXBIJHUQLZ-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-methylbenzoic acid is an organic compound with the molecular formula C₈H₆Br₂O₂ and a molecular weight of 293.94 g/mol It is a derivative of benzoic acid, where two bromine atoms are substituted at the 2nd and 5th positions, and a methyl group is substituted at the 3rd position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-3-methylbenzoic acid can be achieved through several methods. One common approach involves the bromination of 3-methylbenzoic acid. The reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr₃) to facilitate the substitution reaction . The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. For instance, methyl anthranilate can be used as a starting material, which undergoes a series of reactions including bromination to yield the final product . The process is optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine (Br₂) and iron(III) bromide (FeBr₃) as a catalyst.

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    Coupling: Boronic acids and palladium catalysts under mild conditions.

Major Products

    Substitution: Formation of various substituted benzoic acids.

    Oxidation: Conversion to 2,5-dibromo-3-carboxybenzoic acid.

    Coupling: Formation of biaryl compounds with diverse functional groups.

Scientific Research Applications

2,5-Dibromo-3-methylbenzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Used in the development of novel materials with specific properties.

    Pharmaceuticals: Potential use in the synthesis of drug candidates due to its unique structural features.

    Biological Studies: Investigated for its biological activity and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-methylbenzoic acid depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methyl group is converted to a carboxylic acid group through the action of oxidizing agents. In coupling reactions, the compound forms new carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dibromobenzoic acid: Lacks the methyl group at the 3rd position.

    3-Methylbenzoic acid: Lacks the bromine atoms at the 2nd and 5th positions.

    2,5-Dichloro-3-methylbenzoic acid: Similar structure but with chlorine atoms instead of bromine.

Uniqueness

2,5-Dibromo-3-methylbenzoic acid is unique due to the presence of both bromine atoms and a methyl group, which confer distinct reactivity and properties compared to its analogs. The combination of these substituents makes it a valuable intermediate in organic synthesis and other applications .

Properties

IUPAC Name

2,5-dibromo-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHXQXBIJHUQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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